molecular formula C12H18 B14152106 1-Methyl-4-(2-methylbutan-2-yl)benzene CAS No. 4237-70-1

1-Methyl-4-(2-methylbutan-2-yl)benzene

Cat. No.: B14152106
CAS No.: 4237-70-1
M. Wt: 162.27 g/mol
InChI Key: HTICYVWLHLMMPF-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylbutan-2-yl)benzene, also known as p-tert-amyltoluene, is an aromatic hydrocarbon with the molecular formula C12H18. This compound is characterized by a benzene ring substituted with a methyl group and a tert-pentyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 2-methylbutan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of toluene to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid.

    Oxidation: Potassium permanganate or chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

1-Methyl-4-(2-methylbutan-2-yl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into its potential therapeutic properties and its role in drug synthesis.

    Industry: Employed as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • p-Cymene (1-Methyl-4-isopropylbenzene)
  • tert-Butylbenzene (1-Methyl-4-tert-butylbenzene)
  • p-Ethyltoluene (1-Methyl-4-ethylbenzene)

Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This influences its reactivity and the types of reactions it can undergo .

Properties

CAS No.

4237-70-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H18/c1-5-12(3,4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3

InChI Key

HTICYVWLHLMMPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C

Origin of Product

United States

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